molecular formula C8H8ClNO B2358485 3-Chloro-2-(prop-2-en-1-yloxy)pyridine CAS No. 1365271-80-2

3-Chloro-2-(prop-2-en-1-yloxy)pyridine

Cat. No. B2358485
CAS RN: 1365271-80-2
M. Wt: 169.61
InChI Key: GJNBHZJOSBLUBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “3-Chloro-2-(prop-2-en-1-yloxy)pyridine” is represented by the Inchi Code: 1S/C8H8ClNO/c1-2-6-11-8-7(9)4-3-5-10-8/h2-5H,1,6H2 . The molecular weight of this compound is 169.61 .


Physical And Chemical Properties Analysis

The compound “3-Chloro-2-(prop-2-en-1-yloxy)pyridine” has a molecular weight of 169.61 . It is stored at a temperature of 28 C .

Scientific Research Applications

Phosphorescence Properties and Stimuli Responsiveness

3-Chloro-2-(prop-2-en-1-yloxy)pyridine has been studied for its application in synthesizing organic materials that exhibit different phosphorescent colors and quantum yields. These materials demonstrate reversible phosphorescent color switching when exposed to acid-base vapor stimuli, which can be pivotal in developing dynamic functional materials (Li & Yong, 2019).

Synthesis and Biological Activity

The compound has also been involved in the synthesis of Pd(II) complexes with chalcone ligands. These complexes were analyzed for their antimicrobial, antioxidant, and anticancer activities, offering insights into the potential medical and biological applications of the compound (Gaber, Awad, & Atlam, 2018).

Ionic Liquids and Chemical Reactions

In another study, ionic liquids containing (3-chloro-2-hydroxypropyl)-functionalized pyridinium cations were synthesized using 3-Chloro-2-(prop-2-en-1-yloxy)pyridine. These liquids showed promising results as solvents in the Morita-Baylis-Hillman reaction (Zhao et al., 2008).

Nonlinear Optical Properties

The derivative of this compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, has been investigated for its nonlinear optical properties. It was found to be transparent in the visible range and exhibits potential for use in organic nonlinear optical materials (Tiwari & Singh, 2016).

Application in Optoelectronic Devices

Further studies on 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, a chalcone derivative, highlight its significant electrooptic properties, including a high HOMO-LUMO gap and strong second and third harmonic generation values. These properties suggest its applicability in optoelectronic device fabrications (Shkir et al., 2018).

Crystal Structure and Computational Studies

The crystal structure and computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, synthesized from 3-Chloro-2-(prop-2-en-1-yloxy)pyridine, were conducted to understand their molecular geometry and stability (Shen et al., 2012).

Herbicide Synthesis

A novel method involving 3-Chloro-2-(prop-2-en-1-yloxy)pyridine was reported for synthesizing optically active esters with potential herbicidal activities (Tajik, Dadras, & Aghabeygi, 2011).

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-chloro-2-prop-2-enoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-2-6-11-8-7(9)4-3-5-10-8/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNBHZJOSBLUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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